molecular formula C18H23N3O2 B2614284 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(o-tolyl)urea CAS No. 1421489-15-7

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(o-tolyl)urea

Cat. No.: B2614284
CAS No.: 1421489-15-7
M. Wt: 313.401
InChI Key: CNUCEVWVBOASMQ-UHFFFAOYSA-N
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Description

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(o-tolyl)urea is a synthetic organic compound with a complex structure It features a dimethylamino group, a hydroxyethyl group, and an o-tolyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(o-tolyl)urea typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with an isocyanate derivative to form the final urea compound. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or nickel complexes to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel in the presence of hydrogen gas.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a ketone, while reduction of a nitro group results in an amine.

Scientific Research Applications

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(o-tolyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(o-tolyl)urea involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyethyl group can form additional hydrogen bonds, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

    1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

Uniqueness

1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(o-tolyl)urea is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The ortho position can lead to steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.

Properties

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-13-6-4-5-7-16(13)20-18(23)19-12-17(22)14-8-10-15(11-9-14)21(2)3/h4-11,17,22H,12H2,1-3H3,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUCEVWVBOASMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CC=C(C=C2)N(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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